Cas no 480424-94-0 (4-Formamidophenylboronic acid, pinacol ester)

4-Formamidophenylboronic acid pinacol ester is a boronic acid derivative commonly used as an intermediate in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The pinacol ester group enhances stability, improving handling and storage compared to the free boronic acid. This compound is valuable in pharmaceutical and materials science research due to its reactivity with aryl halides, enabling efficient C-C bond formation. The formamido substituent provides additional functionalization potential for further derivatization. Its crystalline solid form ensures consistent purity and ease of use in controlled reaction conditions. Suitable for applications requiring selective boronation, it is often employed in the synthesis of complex organic molecules.
4-Formamidophenylboronic acid, pinacol ester structure
480424-94-0 structure
Product Name:4-Formamidophenylboronic acid, pinacol ester
CAS No:480424-94-0
MF:C13H18BNO3
MW:247.097923755646
MDL:MFCD03789266
CID:328550
Update Time:2025-05-21

4-Formamidophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
    • 4-Formamidophenylboronic acid, pinacol ester
    • 4-Formylaminophenylboronic acid, pinacol ester
    • 4-FORMYLAMINO-PHENYLBORONIC ACID, PINACOL ESTER
    • Formamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide
    • N[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-formamide
    • MDL: MFCD03789266
    • Inchi: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16)
    • InChI Key: CDYFHMUSLGPPMI-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)NC=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 247.13800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

Experimental Properties

  • Color/Form: solid
  • Melting Point: 116.7-118.2°C
  • PSA: 47.56000
  • LogP: 2.26300
  • Solubility: Not determined

4-Formamidophenylboronic acid, pinacol ester Security Information

4-Formamidophenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Formamidophenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:480424-94-0)4-Formamidophenylboronic acid, pinacol ester
Order Number:A827434
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):345.0
Email:sales@amadischem.com

Additional information on 4-Formamidophenylboronic acid, pinacol ester

4-Formamidophenylboronic Acid, Pinacol Ester: A Comprehensive Overview

4-Formamidophenylboronic acid, pinacol ester, with the CAS number 480424-94-0, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is particularly notable for its role in cross-coupling reactions, a cornerstone of modern organic chemistry. The pinacol ester derivative of 4-formamidophenylboronic acid is highly valued for its stability and reactivity, making it an essential reagent in the construction of complex molecular architectures.

The synthesis of 4-formamidophenylboronic acid, pinacol ester typically involves a multi-step process that begins with the preparation of the corresponding boronic acid. Recent advancements in catalytic methods have significantly streamlined this process, enhancing both yield and purity. The use of transition metal catalysts, such as palladium complexes, has been pivotal in achieving these improvements. These catalysts not only accelerate the reaction but also enable the selective formation of the desired product, minimizing byproduct formation.

In terms of applications, 4-formamidophenylboronic acid, pinacol ester is widely employed in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds between boronic acids and aryl halides or other electrophiles. The ability to form these bonds under mild conditions has made this compound indispensable in the synthesis of biologically active molecules, pharmaceutical intermediates, and advanced materials.

Recent studies have highlighted the potential of 4-formamidophenylboronic acid, pinacol ester in the development of novel materials with tailored electronic properties. Researchers have successfully incorporated this compound into conjugated systems, leading to materials with enhanced conductivity and stability. These findings underscore its importance in advancing technologies such as organic electronics and optoelectronics.

The structural integrity and reactivity of 4-formamidophenylboronic acid, pinacol ester are heavily influenced by its chemical composition. The presence of the formamide group introduces unique electronic effects that enhance its reactivity in certain reactions while providing stability in others. This dual functionality makes it a valuable component in both academic research and industrial applications.

In conclusion, 4-formamidophenylboronic acid, pinacol ester, with CAS number 480424-94-0, stands as a testament to the ingenuity and progress in modern organic chemistry. Its role in facilitating complex molecular constructions and its contributions to material science highlight its significance as a key compound in contemporary research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:480424-94-0)4-Formamidophenylboronic acid, pinacol ester
A827434
Purity:99%
Quantity:5g
Price ($):345.0
Email